

Potential side effects of Tranilast in long-term animal models

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Compound of Interest

Compound Name: *Tranilast*

Cat. No.: *B1681356*

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Technical Support Center: Tranilast Long-Term Animal Studies

Disclaimer: Comprehensive long-term toxicology data for **Tranilast** (N-[3,4-dimethoxycinnamoyl]-anthranilic acid), including carcinogenicity and reproductive toxicity studies in animal models, are not readily available in the public domain, including peer-reviewed literature and regulatory agency websites searched for this analysis. The following information is based on available shorter-term studies and general principles of toxicological research. The troubleshooting guides and FAQs are designed to address common issues in long-term animal studies and may not be specific to known side effects of **Tranilast**.

Frequently Asked Questions (FAQs)

Q1: What is the general tolerability of **Tranilast** in long-term animal studies based on available data?

A1: Based on a study in severe combined immunodeficient (SCID) mice, **Tranilast** administered daily for two months was well-tolerated.[1][2] There were no significant adverse effects observed on body weight or a panel of blood plasma chemistry markers at a dose of 50 mg/kg/day.[1] This suggests good short-term tolerability in this specific immunocompromised mouse model. However, data from longer-term studies in other animal models are not publicly available.

Q2: Are there any known target organs for toxicity with **Tranilast** in animals?

A2: The available short-term study in SCID mice did not indicate any specific target organ toxicity.[1] Clinical reports in humans have suggested the potential for hepatotoxicity at high doses and exacerbation of renal failure, but it is not confirmed if these effects are observed in long-term animal studies. Researchers should pay close attention to liver and kidney function parameters during their experiments.

Q3: What is the known mechanism of action of **Tranilast** that might be relevant to potential side effects?

A3: **Tranilast** is known to inhibit the release of mediators from mast cells and suppress the synthesis of collagen.[3] It also has anti-proliferative effects and can interfere with transforming growth factor-beta (TGF- β) signaling.[3] These mechanisms, while therapeutic in some contexts, could theoretically impact tissue repair, immune responses, and cell proliferation in long-term studies.

Q4: Has **Tranilast** been evaluated for carcinogenicity in long-term animal studies?

A4: Publicly available reports of standard two-year carcinogenicity bioassays in rodents for **Tranilast** were not found during the literature search. Standard protocols for such studies are available from regulatory bodies like the OECD and FDA.

Q5: Is there any information on the reproductive and developmental toxicity of **Tranilast** in animal models?

A5: Specific reproductive and developmental toxicity studies for **Tranilast** are not detailed in the publicly available literature. General guidelines for such studies (e.g., fertility and early embryonic development, embryo-fetal development, and pre- and postnatal development studies) are established by international regulatory bodies.

Troubleshooting Guides for In-Vivo Tranilast Experiments

Issue 1: Unexpected Weight Loss or Reduced Food/Water Intake

- Possible Cause 1: Drug-related gastrointestinal upset.
 - Troubleshooting:
 - Monitor animals for signs of gastrointestinal distress such as diarrhea or changes in stool consistency.
 - Consider reducing the dose or changing the formulation/vehicle of **Tranilast**.
 - Ensure the diet is palatable and easily accessible.
 - Consult with a veterinarian to rule out other causes of illness.
- Possible Cause 2: Systemic toxicity affecting overall health.
 - Troubleshooting:
 - Perform interim blood draws for hematology and clinical chemistry analysis to assess organ function (liver, kidneys).
 - Conduct a thorough gross necropsy on any unscheduled deaths to look for organ abnormalities.
 - Consider a dose-ranging study to establish a maximum tolerated dose (MTD) before initiating a long-term experiment.

Issue 2: Skin Lesions or Allergic Reactions

- Possible Cause 1: Hypersensitivity reaction to **Tranilast** or vehicle.
 - Troubleshooting:
 - Examine the skin for signs of erythema, edema, or other lesions.
 - If using a topical or subcutaneous route, consider changing the vehicle.
 - For oral administration, ensure the gavage technique is not causing local irritation.
 - Consider running a vehicle-only control group to isolate the effect of the drug.

- Possible Cause 2: Non-specific irritation.
 - Troubleshooting:
 - Ensure proper cage sanitation and environmental enrichment to reduce stress-induced grooming or fighting.
 - Check for ectoparasites or other environmental factors that could cause skin irritation.

Issue 3: Altered Hematological or Clinical Chemistry Parameters

- Possible Cause: Drug-induced organ toxicity.
 - Troubleshooting:
 - Elevated Liver Enzymes (ALT, AST): This could indicate hepatotoxicity.
 - Correlate with histopathological examination of liver tissue.
 - Consider reducing the dose or discontinuing treatment in a subset of animals to assess reversibility.
 - Elevated Kidney Markers (BUN, Creatinine): This could suggest nephrotoxicity.
 - Perform urinalysis to check for proteinuria or other abnormalities.
 - Examine kidney tissue for histopathological changes.
 - Changes in Blood Cell Counts: Anemia, leukopenia, or other alterations could indicate effects on hematopoiesis.
 - Examine bone marrow smears to assess cellularity and morphology.

Data Presentation

Table 1: Summary of Hematological and Clinical Chemistry Data from a 2-Month Study in SCID Mice

Parameter	Vehicle Control (Mean ± SEM)	Tranilast (50 mg/kg/day) (Mean ± SEM)
Body Weight (g)	25.7 ± 0.45	26.2 ± 1.03
Glucose (mg/dL)	150 ± 10	145 ± 12
BUN (mg/dL)	25 ± 2	26 ± 3
Creatinine (mg/dL)	0.4 ± 0.05	0.4 ± 0.06
Sodium (mEq/L)	145 ± 1	146 ± 1
Phosphorus (mg/dL)	8.0 ± 0.5	8.2 ± 0.6
Alkaline Phosphatase (U/L)	100 ± 8	105 ± 10
ALT (SGPT) (U/L)	40 ± 5	42 ± 6
Albumin (g/dL)	3.0 ± 0.2	3.1 ± 0.2
Total Protein (g/dL)	5.5 ± 0.3	5.6 ± 0.3
Globulin (g/dL)	2.5 ± 0.2	2.5 ± 0.2
Total Bilirubin (mg/dL)	0.2 ± 0.03	0.2 ± 0.04
Amylase (U/L)	1500 ± 100	1550 ± 120

Data adapted from a study in SCID mice treated for two months.^[1] No statistically significant differences were reported between the groups.

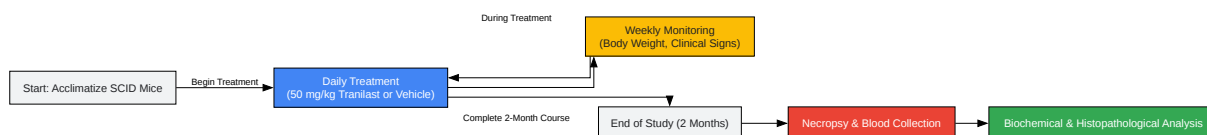
Experimental Protocols

Key Experiment: Two-Month Tolerability Study in SCID Mice

- Animal Model: Severe Combined Immunodeficient (SCID) mice.
- Housing: Maintained in a pathogen-free environment with sterile food, water, and bedding.
- Drug Administration:

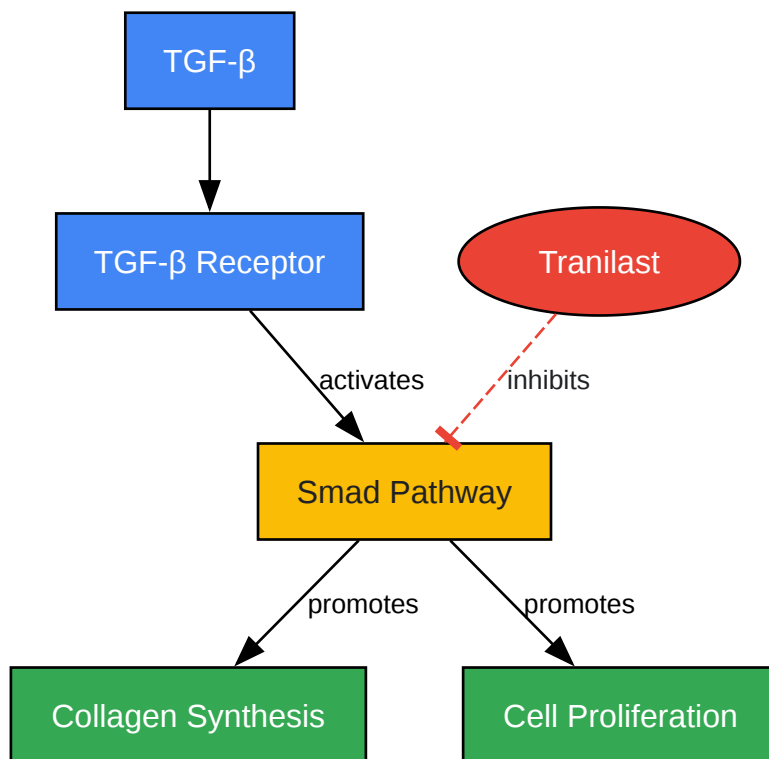
- Test Article: **Tranilast** (N-[3,4-dimethoxycinnamoyl]-anthranilic acid).
- Vehicle: Typically a 1% solution of sodium bicarbonate or other suitable vehicle.
- Dose: 50 mg/kg/day.
- Route: Intraperitoneal (i.p.) injection.
- Duration: Daily for two months.
- Monitoring:
 - Body Weight: Measured weekly.
 - Clinical Observations: Daily checks for any signs of toxicity or distress.
- Terminal Procedures:
 - Blood Collection: Cardiac puncture for collection of blood for plasma chemistry analysis.
 - Necropsy: Gross examination of all major organs.
 - Histopathology (Recommended): Collection and fixation of major organs (liver, kidneys, spleen, etc.) for microscopic examination, although not detailed in the available report.
- Biochemical Analysis: A comprehensive plasma chemistry panel to assess liver function, kidney function, and other metabolic parameters.

Visualizations



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Figure 1: Experimental workflow for a two-month tolerability study of **Tranilast** in mice.



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Figure 2: Simplified diagram of **Tranilast**'s potential mechanism of action via inhibition of the TGF-β/Smad signaling pathway.

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